![molecular formula C7H7BrClN3 B1470962 5-溴-3-甲基[1,2,4]三唑并[4,3-a]吡啶盐酸盐 CAS No. 1984136-38-0](/img/structure/B1470962.png)
5-溴-3-甲基[1,2,4]三唑并[4,3-a]吡啶盐酸盐
描述
5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is a chemical compound that belongs to the class of triazolopyridines It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 3rd position on the triazolo[4,3-a]pyridine ring system
科学研究应用
抗菌和抗真菌应用
此类化合物因其抗菌和抗真菌特性而受到关注。 它们有可能被用于开发治疗细菌和真菌感染的新方法 .
抗糖尿病特性
三唑并吡啶衍生物已被确定为西格列汀磷酸盐等药物的关键药效基团,西格列汀磷酸盐用于治疗II型糖尿病 .
抗炎和镇痛用途
三唑衍生物通常存在于具有抗炎和镇痛作用的药物中。 这表明其在缓解疼痛和控制炎症方面的潜在应用 .
抗癌研究
三唑环是许多抗癌药物的常见结构成分。 对新型抗癌治疗的研究可能是其重要的应用领域 .
含能材料开发
研究人员已经对基于三唑并吡啶的材料进行了研究,以探索其在开发下一代含能材料中的潜在应用 .
含氮杂环的合成
作用机制
Mode of Action
Similar compounds have been shown to interact with their targets through a variety of mechanisms, often involving the inhibition of enzymatic activity . This can result in changes to cellular signaling pathways, leading to alterations in cell function .
Biochemical Pathways
For instance, 1,2,4-triazolo[1,5-a]pyridine derivatives have been found to inhibit Janus kinases, which are involved in numerous signaling pathways, including those related to immune response and cell growth .
Result of Action
Similar compounds have been shown to have a variety of effects, often related to the inhibition of target enzymes and subsequent alterations in cellular signaling pathways .
生化分析
Biochemical Properties
5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been found to interact with enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are crucial in the signaling pathways of various cytokines and growth factors . The interaction between 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride and these enzymes involves binding to the active site, thereby inhibiting their activity and modulating downstream signaling pathways.
Cellular Effects
The effects of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as HeLa, A549, MCF-7, and HCT116 . The inhibition of JAK1 and JAK2 by 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride leads to reduced phosphorylation of downstream targets, affecting cell cycle progression and inducing apoptosis.
Molecular Mechanism
At the molecular level, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation of tyrosine residues on these kinases . This inhibition disrupts the activation of downstream signaling molecules such as STAT proteins, which are involved in gene expression regulation. Additionally, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride may influence other signaling pathways, contributing to its broad-spectrum biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that continuous exposure to 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride can lead to sustained inhibition of target enzymes and prolonged effects on cellular function.
Dosage Effects in Animal Models
The effects of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain biological activity or be further processed for excretion. The interaction of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride with metabolic enzymes can influence its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight. It tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Post-translational modifications and targeting signals may further influence its localization to specific subcellular compartments, enhancing its efficacy in modulating cellular functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of microwave-mediated, catalyst-free synthesis. For instance, a reaction involving 1 (1.0 equiv.) and 2 (2.0 equiv.) in dry toluene (1.5 mL) under microwave conditions at 140°C has been established . This method is eco-friendly and does not require the use of catalysts or additives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up for industrial applications, ensuring efficient and eco-friendly production.
化学反应分析
Types of Reactions
5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride can undergo various types of chemical reactions, including:
- **Oxidation and Reduction
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups under appropriate conditions.
属性
IUPAC Name |
5-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c1-5-9-10-7-4-2-3-6(8)11(5)7;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXSFCQCBYUHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-Methoxy-2-(4-methylphenyl)ethyl]piperazine](/img/structure/B1470881.png)
![methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride](/img/structure/B1470882.png)
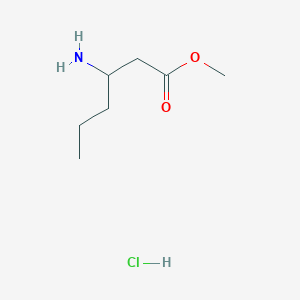
![2-Chloro-N-{10,14-dioxa-4-thia-6-azatricyclo[7.5.0.0,3,7]tetradeca-1(9),2,5,7-tetraen-5-yl}acetamide](/img/structure/B1470885.png)
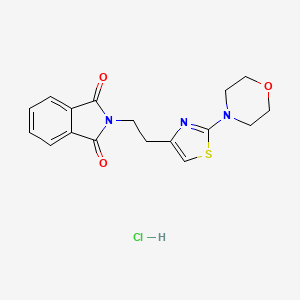
![(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1470891.png)
![Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate](/img/structure/B1470893.png)
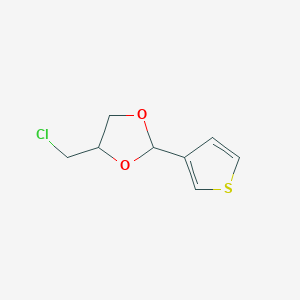
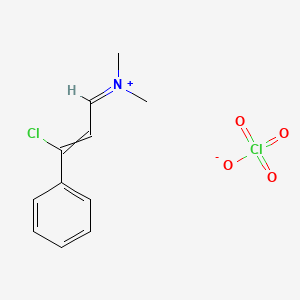
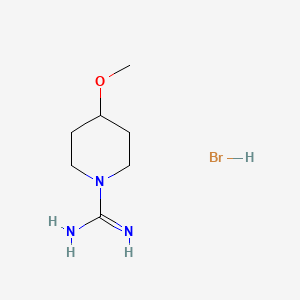
![[1-(Pyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1470899.png)


